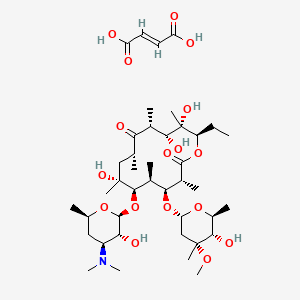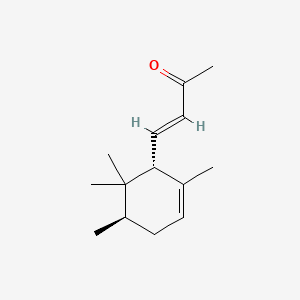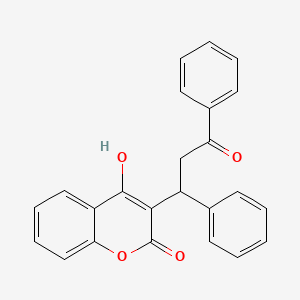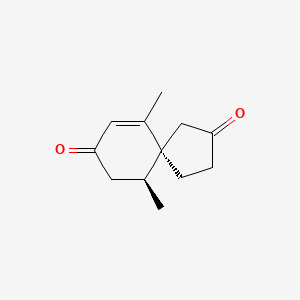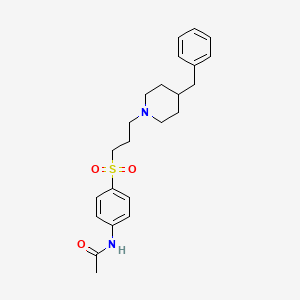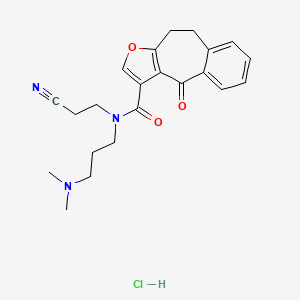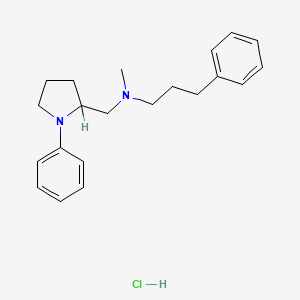
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and a phenylpropyl group. Its properties make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves multiple steps. One common method includes the reaction of N-methylpyrrolidine with phenylpropyl bromide under basic conditions to form the intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a ligand in receptor studies, helping to understand the interactions between receptors and ligands.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals .
Mecanismo De Acción
The mechanism of action of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Phenylpropanoic Acid: Another compound with a phenylpropyl group, used in various industrial applications.
Uniqueness: What sets (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride apart is its unique combination of a pyrrolidine ring with phenyl and phenylpropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research and industrial applications .
Propiedades
Número CAS |
142469-69-0 |
|---|---|
Fórmula molecular |
C21H29ClN2 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
N-methyl-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-22(16-8-12-19-10-4-2-5-11-19)18-21-15-9-17-23(21)20-13-6-3-7-14-20;/h2-7,10-11,13-14,21H,8-9,12,15-18H2,1H3;1H |
Clave InChI |
CTSTVRFNDQGZQE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


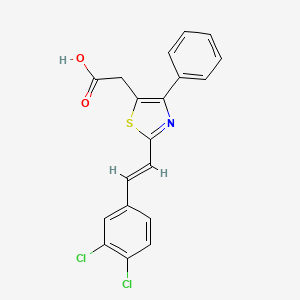


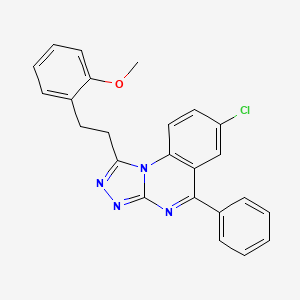

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
